N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

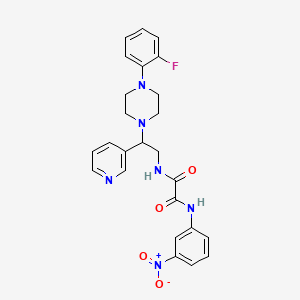

N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a structurally complex small molecule featuring a piperazine core substituted with a 2-fluorophenyl group, an ethyl chain bridging a pyridin-3-yl moiety, and an oxalamide linker terminating in a 3-nitrophenyl group. This compound’s design integrates multiple pharmacophoric elements:

- Piperazine ring: A common scaffold in CNS-targeting agents, modified here with a 2-fluorophenyl group to enhance receptor binding specificity.

- Oxalamide linker: Provides hydrogen-bonding capacity and conformational rigidity.

- 3-Nitrophenyl group: An electron-withdrawing substituent that may modulate electronic properties and metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O4/c26-21-8-1-2-9-22(21)30-11-13-31(14-12-30)23(18-5-4-10-27-16-18)17-28-24(33)25(34)29-19-6-3-7-20(15-19)32(35)36/h1-10,15-16,23H,11-14,17H2,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQMEERIPWEZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a piperazine ring and a pyridine moiety, making it a candidate for various therapeutic applications, particularly in the fields of oncology and neurology.

The compound's molecular formula is with a molecular weight of 480.5 g/mol. Its structure allows for interactions with biological targets, which is crucial for its activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H29FN4O4 |

| Molecular Weight | 480.5 g/mol |

| CAS Number | 877633-27-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may exhibit its effects through:

- Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : Targeting enzymes involved in cancer cell proliferation, thus exhibiting anti-cancer properties.

Anti-Cancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-cancer activity. For instance, derivatives containing piperazine and pyridine rings have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating effective concentrations required to inhibit cell growth.

Case Study Example :

In a study involving tumor-bearing mice, administration of the compound resulted in reduced tumor growth compared to control groups. The apoptotic effects were measured using flow cytometry, revealing a dose-dependent increase in apoptosis rates among treated cells .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar piperazine structures have been studied for their anxiolytic and antidepressant effects. The modulation of serotonin and dopamine receptors could be a mechanism through which this compound exerts its neuropharmacological effects.

Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential therapeutic applications:

- Anti-Cancer Activity : Studies demonstrate that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines, including breast and prostate cancers .

- Neuroactivity : Research indicates that piperazine derivatives can modulate neurotransmitter systems effectively, suggesting potential use in treating anxiety and depression .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step reactions starting from commercially available piperazine derivatives. The synthetic route includes:

- Formation of the piperazine derivative : The reaction of 2-fluorophenyl with piperazine to yield the corresponding piperazine derivative.

- Coupling with pyridine : The introduction of a pyridine ring through nucleophilic substitution.

- Oxalamide formation : The final step involves the coupling of the intermediate with a nitrophenyl oxalamide moiety.

Characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Pharmacological Applications

Research indicates that this compound exhibits promising pharmacological activities:

- Serotonin Receptor Modulation : The compound has been evaluated for its interaction with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Studies have shown that derivatives based on this scaffold can enhance receptor binding affinity, suggesting potential use as anxiolytics or antidepressants .

- Equilibrative Nucleoside Transporter Inhibition : Recent studies have demonstrated that compounds similar to this oxalamide can inhibit human equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleoside metabolism and cancer therapy. This inhibition can influence adenosine signaling pathways, making it a candidate for cancer treatment strategies .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Anxiety Disorders : A study published in Frontiers in Pharmacology reported that analogs of this compound showed significant anxiolytic effects in rodent models, correlating with increased serotonin receptor activity .

- Cancer Treatment Research : Another study focused on the inhibition of ENTs by related compounds, demonstrating that these molecules could enhance the efficacy of nucleoside-based chemotherapeutics by modulating extracellular adenosine levels .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Observations:

Piperazine Modifications: The target compound’s 2-fluorophenyl substitution on piperazine may improve receptor binding compared to unsubstituted (e.g., N-1-Boc-2-Phenylpiperazine) or phenyl-substituted analogs (e.g., the azetidinone derivative in ). Fluorine’s electronegativity enhances dipole interactions and bioavailability.

Linker Diversity: Oxalamide (target compound) vs. Acetamide linkers are more flexible but less rigid.

Substituent Effects: 3-Nitrophenyl (target compound) vs. 3-trifluoromethylphenyl : Nitro groups are stronger electron-withdrawing agents, possibly increasing metabolic stability but reducing solubility. Trifluoromethyl groups balance lipophilicity and stability.

Q & A

Q. Q1. What are the optimal synthetic routes for N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling reactions between amine and oxalyl chloride derivatives. Two primary methods are:

- Carbodiimide-mediated coupling (e.g., DCC or EDC in anhydrous DCM), yielding ~65–75% but producing urea byproducts .

- HATU activation in DMF with DIPEA, achieving ~85–90% yield with minimal hydrolysis byproducts .

Critical factors include inert atmosphere (N₂/Ar), temperature control (0–25°C), and purification via column chromatography or recrystallization.

Q. Q2. How can structural characterization be performed to confirm the identity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify piperazine, pyridinyl, and nitrophenyl proton environments .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₂₅H₂₄FN₅O₄: 493.18 g/mol) .

- X-ray crystallography : Resolve spatial arrangement of the fluorophenyl and pyridinyl moieties .

Q. Q3. What in vitro assays are suitable for initial biological activity screening?

Answer:

- Kinase inhibition assays : Test against RSK or MAPK pathways using fluorescence polarization .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s biological activity across studies be resolved?

Answer: Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Mitigation strategies:

- Dose-response standardization : Use IC₅₀/EC₅₀ curves across multiple concentrations .

- Analytical HPLC : Ensure >98% purity to exclude confounding byproducts .

- Orthogonal assays : Validate kinase inhibition via SPR and ITC to confirm binding kinetics .

Q. Q5. What computational methods predict the compound’s target engagement and off-target effects?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .

- Pharmacophore mapping : Identify critical features (e.g., fluorophenyl for hydrophobic interactions) .

- Machine learning : Train models on ChEMBL data to predict ADMET properties and off-target GPCR activity .

Q. Q6. How does modifying the fluorophenyl or nitrophenyl groups affect pharmacological activity?

Answer:

- Fluorophenyl substitution : Enhances metabolic stability and blood-brain barrier penetration due to electronegativity .

- Nitrophenyl replacement : Replacing -NO₂ with -CF₃ improves solubility but may reduce kinase affinity .

- SAR studies : Systematic substitution at the pyridinyl position (e.g., 4-CN vs. 3-CH₃) can optimize selectivity .

Methodological Challenges

Q. Q7. What strategies improve solubility and bioavailability for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate esters at the oxalamide group for enhanced aqueous solubility .

- Nanoformulation : Use liposomes or PEGylated nanoparticles to increase plasma half-life .

- Co-crystallization : Co-crystal screens with succinic acid or cyclodextrins improve dissolution rates .

Q. Q8. How can metabolic stability be assessed to guide lead optimization?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and CYP450 inhibition .

- Metabolite ID : LC-MS/MS to detect hydroxylation or N-dealkylation products .

- Isotope labeling : Use ¹⁸O or deuterium to trace metabolic pathways .

Data Interpretation

Q. Q9. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?

Answer:

- 3D spheroids : Better mimic tumor microenvironments; discrepancies may arise due to drug penetration limits .

- Hypoxia effects : 3D models often show reduced efficacy due to oxygen gradients; validate via HIF-1α staining .

- Combination studies : Test with hypoxia-activated prodrugs (e.g., tirapazamine) to synergize activity .

Q. Q10. What analytical techniques resolve stereochemical uncertainties in the piperazine moiety?

Answer:

- Chiral HPLC : Use cellulose-based columns to separate enantiomers .

- VCD spectroscopy : Vibrational circular dichroism to assign absolute configuration .

- Crystallography : Resolve crystal packing to confirm chair vs. boat conformations of piperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.